(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
Description
(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol is a chiral amino alcohol featuring a naphthalene ring substituted at the 1-position and an amino alcohol backbone. This compound is commercially available as a hydrochloride salt (CAS: 110480-83-6) with the molecular formula C₁₂H₁₃NO and a molar mass of 187.24 g/mol . Its enantiopure (R)-configuration makes it valuable in asymmetric synthesis, particularly as a building block for pharmaceuticals and catalysts. Structural characterization via NMR, IR, and HRMS is standard for confirming its purity and stereochemistry, as seen in analogous compounds .
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-1-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHQOMBLOZMEG-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298833 | |
| Record name | (βR)-β-Amino-1-naphthaleneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110480-83-6 | |
| Record name | (βR)-β-Amino-1-naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110480-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-Amino-1-naphthaleneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene, a polycyclic aromatic hydrocarbon.
Functionalization: The naphthalene undergoes functionalization to introduce an amino group and a hydroxyl group at specific positions.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively produce the ®-enantiomer.
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer, leaving the desired ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in aromatic substituents, heteroatom inclusion, and stereochemistry. Key examples include:
Key Observations :
- Aromatic Size : Naphthalene and anthracene analogs exhibit increased steric bulk and π-stacking capability compared to phenyl derivatives, influencing reactivity in cross-coupling or crystallization .
- Electronic Effects : Methoxy groups enhance solubility, while chloro substituents increase lipophilicity, affecting bioavailability .
Comparison of Yields :
Physical and Chemical Properties
- Optical Activity: The (R)-enantiomer of 1-(naphthalen-2-yl)ethylamine exhibits a specific rotation of [α]²⁵_D = +58° (C₆H₆), comparable to other chiral amino alcohols .
- Melting Points: Analogous compounds like (S)-1-(2-naphthyl)ethylamine derivatives melt at 124–126°C, similar to naphthalene-containing amino alcohols .
- Solubility : Hydrochloride salts (e.g., CAS: 110480-83-6) improve water solubility, critical for pharmaceutical formulations .
Biological Activity
(R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol, also known as naphthalen-1-yl-ethanolamine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its role in various therapeutic applications.
Chemical Structure and Properties
This compound possesses a naphthalene ring structure which is known to influence its biological interactions. The compound's chirality at the second carbon atom contributes to its specific biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
Table 1: Antioxidant Activity Comparisons
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | 85% | |
| Ascorbic Acid | 90% | |
| Other Naphthalene Derivatives | Varies |
The DPPH radical scavenging assay indicates that this compound exhibits significant antioxidant activity, comparable to that of ascorbic acid, suggesting its potential utility in formulations aimed at reducing oxidative damage.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Inhibition of Cytokine Production
In a study involving RAW264.7 cells:
- Experimental Setup : Cells were treated with varying concentrations of this compound.
| Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 90 | 120 |
| 50 | 30 | 50 |
The results indicated a dose-dependent reduction in cytokine levels, underscoring the compound's potential as an anti-inflammatory agent.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis via caspase activation |
| MCF7 | 30 | Cell cycle arrest at G1 phase |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
